4-Chloro-2-fluoro-6-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

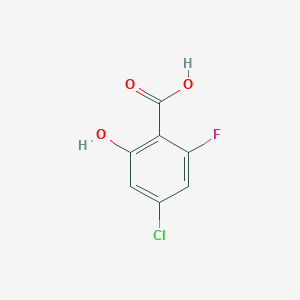

4-Chloro-2-fluoro-6-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 and a molecular weight of 190.56 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom at the 4th position, a fluorine atom at the 2nd position, and a hydroxy group at the 6th position .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 190.56 .Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-6-hydroxybenzoic acid serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it can facilitate the production of substituted nitrogenous heterocycles through heterocyclic oriented synthesis (HOS). This process includes the preparation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery due to their wide range of biological activities (Soňa Křupková et al., 2013).

Plant Defense Mechanisms

Research on salicylates, including derivatives of this compound, has shown their importance in inducing systemic acquired resistance (SAR) in plants. SAR is a plant defense mechanism against pathogens, and salicylates' structure-activity relationship plays a crucial role in this process. Compounds fluorinated or chlorinated, especially in specific positions, demonstrated enhanced PR-1a protein induction, which is a marker of SAR, compared to salicylic acid itself. This indicates the potential of such derivatives in developing new plant protection agents (F. P. Silverman et al., 2005).

Fluorometric Assays

This compound and related compounds have been explored for their potential in fluorometric assays, specifically in evaluating hydroxyl radical prevention capacity. The development of novel fluorometric methods utilizing these compounds can significantly contribute to antioxidant research by providing accurate assessments of hydroxyl radical scavenging abilities of various substances (B. Ou et al., 2002).

Environmental Impact and Degradation

Understanding the environmental fate and degradation pathways of parabens, which are structurally related to this compound, is crucial. Studies have shown that these compounds, despite being biodegradable, persist in aquatic environments due to continuous introduction from consumer products. Investigating the degradation mechanisms, including photodegradation and biotransformation, provides insights into the environmental impact of these and structurally related compounds (Camille Haman et al., 2015).

Synthetic Pathways and Applications

The development of efficient synthetic pathways for derivatives of this compound facilitates their application in various fields, including pharmaceuticals. For example, a practical synthesis approach for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial drug synthesis, highlights the importance of controlled reaction conditions and overall yield improvements (Mingguang Zhang et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

4-chloro-2-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUNFAVSEGZHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2736639.png)

![3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2736649.png)

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)

![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)